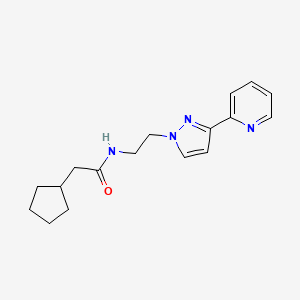

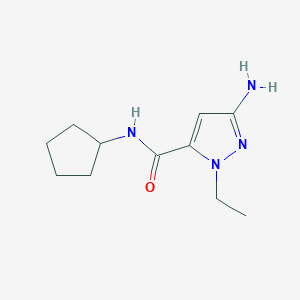

2-环戊基-N-(2-(3-(吡啶-2-基)-1H-吡唑-1-基)乙基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 2-cyclopentyl-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide is a polyfunctionally substituted heterocyclic compound. While the specific compound is not directly mentioned in the provided papers, the papers do discuss the synthesis and evaluation of related heterocyclic compounds derived from similar cyanoacetamide precursors. These compounds are of interest due to their potential biological activities, including antitumor and antimicrobial properties.

Synthesis Analysis

The synthesis of related heterocyclic compounds typically involves the reaction of a cyanoacetamide precursor with various reagents to form a diverse set of products with different heterocyclic rings. For instance, the reaction of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene with ethyl cyanoacetate leads to the formation of 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide, which can then be used to synthesize derivatives with thiophene, thiazole, pyrazole, pyridine, pyrimidine, and coumarin rings . The synthesis often involves one-pot reactions under mild conditions, which is advantageous for yield production and further transformations .

Molecular Structure Analysis

The molecular structure of heterocyclic compounds derived from cyanoacetamide precursors is characterized by the presence of multiple reactive sites that allow for a variety of chemical reactions. These sites are responsible for the diversity of the synthesized products and their potential biological activities. The structure typically includes a core heterocyclic ring, such as pyrazole or pyrimidine, which can be further functionalized with various substituents .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are diverse and include dipolar cyclization, dinucleophilic-bielectrophilic attack, β-attack, Gewald-type attack, and condensation reactions . The choice of reaction pathway is influenced by the nature of the reagents and the reactive sites present in the precursor molecule. For example, cyclization of ethyl acetoacetate (6-methyl-4-oxo-3,4-dihydropyrimidin-2-yl)hydrazone with aromatic aldehydes leads to the formation of pyrazolylpyrimidine derivatives .

Physical and Chemical Properties Analysis

While the physical and chemical properties of 2-cyclopentyl-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide are not directly reported in the provided papers, related compounds exhibit properties that make them significant in medicinal chemistry. These properties include high inhibitory effects against various human cancer cell lines, such as breast adenocarcinoma, non-small cell lung cancer, and CNS cancer . Additionally, some derivatives show antimicrobial activity and can be propoxylated to produce nonionic surface active agents .

科学研究应用

合成和杀虫评估

已合成并评估了与2-环戊基-N-(2-(3-(吡啶-2-基)-1H-吡唑-1-基)乙基)乙酰胺在结构上相似的化合物,以评估它们的杀虫性能。例如,合成了含有噻二唑基团的新杂环化合物,并对其针对棉铃虫的杀虫效果进行了评估。这些研究突显了这类化合物在农业害虫管理中的潜力(Fadda et al., 2017)。

抗肿瘤活性

多项研究集中在合成具有潜在抗肿瘤活性的新化合物上。例如,合成了含有吡唑,吡啶和噻吩衍生物的化合物,并对其抗肿瘤活性进行了研究,显示出对不同癌细胞系的良好效果。这项研究表明了这类化合物在癌症治疗中的潜在治疗应用(Albratty et al., 2017)。

杂环化合物合成

已经证明了类似化合物作为合成各种杂环化合物的前体的多功能性。这些合成途径为新药物,材料和化学中间体的开发提供了宝贵的见解(Harb et al., 1989)。

配位化合物和抗氧化活性

还进行了关于由吡唑-乙酰胺衍生物构建的配位化合物的合成研究。这些研究探讨了氢键对自组装过程的影响,并调查了合成化合物的抗氧化活性,突显了它们在制药和材料科学中的潜力(Chkirate et al., 2019)。

属性

IUPAC Name |

2-cyclopentyl-N-[2-(3-pyridin-2-ylpyrazol-1-yl)ethyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N4O/c22-17(13-14-5-1-2-6-14)19-10-12-21-11-8-16(20-21)15-7-3-4-9-18-15/h3-4,7-9,11,14H,1-2,5-6,10,12-13H2,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCQIJDNSXAFNKV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)CC(=O)NCCN2C=CC(=N2)C3=CC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-cyclopentyl-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N'-[(1Z)-[4-(dimethylamino)phenyl]methylidene]methoxycarbohydrazide](/img/structure/B2505124.png)

![3-(dimethylamino)-N-[6-(morpholin-4-ylsulfonyl)-1,3-benzothiazol-2-yl]benzamide](/img/structure/B2505126.png)

![8-Chloro-3-(3-pyridinyl)-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B2505131.png)

![N-(m-tolyl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2505140.png)

![9-(4-bromophenyl)-3-(2,5-dimethylbenzyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2505141.png)

![(Z)-N-(6-acetamido-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-bromobenzamide](/img/structure/B2505142.png)

![2-{[(5-Chloro-2-fluorophenyl)amino]methyl}-6-ethoxyphenol](/img/structure/B2505145.png)

![(2,2-Difluoro-6-azaspiro[2.5]octan-6-yl)-[2-fluoro-6-(trifluoromethyl)pyridin-3-yl]methanone](/img/structure/B2505147.png)